Cas no 15258-46-5 (Benzenamine,4-methyl-N-2-propen-1-yl-)
15258-46-5 structure
Product Name:Benzenamine,4-methyl-N-2-propen-1-yl-
Numero CAS:15258-46-5
MF:C10H13N
MW:147.216922521591
CID:151080
PubChem ID:246779
Update Time:2025-04-19
Benzenamine,4-methyl-N-2-propen-1-yl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-methyl-N-2-propen-1-yl-
- p-Toluidine, N-allyl-
- 4-Methoxy-benzoesaeure-allylamid
- 4-methoxy-benzoic acid allylamide
- 4-methyl-N-(prop-2-enyl)benzenamine
- AC1L843T
- ARONIS25721
- CTK2F8821
- N-(2-propenyl)-p-toluidine
- N-allyl-4-methoxybenzamide
- N-allyl-4-methylaniline
- N-allyl-4-methylbenzenamine
- N-Allyl-p-toluidin
- N-allyl-p-toluidine
- NSC404057
- STL289972
- 4-METHYL-N-(PROP-2-EN-1-YL)ANILINE
- NCI60_004571
- BENZENAMINE, 4-METHYL-N-2-PROPEN-1-YL-
- 4-methyl-N-prop-2-enylaniline
- 8QF4GKT6M2
- ALLYL(4-TOLYL)AMINE
- NSC60288
- NSC-60288
- DTXSID90934547
- 2-(4-FLUOROPHENYL)PYRIDIN-5-ACETONITRILE
- AKOS004123548
- 15258-46-5
- SCHEMBL170694
- 4-METHYL-N-2-PROPEN-1-YLBENZENAMINE
- CHEMBL1989250
-
- Inchi: 1S/C10H13N/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3
- Chiave InChI: XXLHUDMGBJKFMJ-UHFFFAOYSA-N
- Sorrisi: N(CC=C)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 147.10489
- Massa monoisotopica: 147.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 112
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 0.96
- Punto di ebollizione: 235.7°Cat760mmHg
- Punto di infiammabilità: 96°C
- Indice di rifrazione: 1.561
- PSA: 12.03
- LogP: 2.66590
Benzenamine,4-methyl-N-2-propen-1-yl- Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
15258-46-5 (Benzenamine,4-methyl-N-2-propen-1-yl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso